molecular formula C18H20N2O4S B599230 6-Benzyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate CAS No. 1313712-37-6

6-Benzyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate

Cat. No. B599230
CAS RN: 1313712-37-6
M. Wt: 360.428
InChI Key: LSHGRHDWNSSUTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Compounds like “6-Benzyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate” belong to a class of organic compounds known as heterocyclic compounds, which contain a ring structure containing atoms in addition to carbon, such as sulfur, nitrogen or oxygen . They are often used in the development of pharmaceuticals and other biologically active substances .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of amines with cyanoacetates . The specific synthesis process can vary depending on the exact structure of the compound and the desired end product .


Molecular Structure Analysis

The molecular structure of a compound like this would be determined by the specific arrangement of its atoms and the bonds between them. This can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving such compounds can be quite diverse, depending on their structure and the conditions under which the reactions are carried out. Common reactions for similar compounds include free radical bromination, nucleophilic substitution, and oxidation .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would include its melting point, solubility in various solvents, and its reactivity with other chemicals .

Scientific Research Applications

Antitubulin Agents

One of the significant applications of this compound is in the development of new antitubulin agents . These agents can inhibit the polymerization of tubulin, a protein that forms microtubules, which are essential components of the cell’s cytoskeleton. By inhibiting tubulin polymerization, these agents can disrupt cell division and growth, making them potentially useful in cancer treatment .

Antiproliferative Agents

The compound has shown promising results as an antiproliferative agent . It has demonstrated the ability to inhibit cancer cell growth with IC50 values ranging from 1.1 to 4.7 μM against a panel of three cancer cell lines . This suggests its potential use in the development of new cancer therapies .

Apoptosis Inducers

The compound has been found to induce apoptosis, or programmed cell death, in cancer cells . This is a crucial mechanism in cancer treatment, as it can lead to the elimination of cancer cells without causing damage to healthy cells .

Protein Tyrosine Phosphatase 1B Inhibitors

The compound may have potential as an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B has been proposed to act as a negative regulator of insulin signaling, and studies have shown increased insulin sensitivity and resistance to obesity in PTP1B knockout mice . This suggests that the compound could be used in the development of treatments for diabetes .

Anticonvulsant Agents

There is some evidence to suggest that the compound could be used in the synthesis of new anticonvulsant agents . These agents could potentially be used in the treatment of epilepsy and other conditions characterized by abnormal brain activity .

Research Chemical

The compound is also used as a research chemical in various scientific studies . It is often used in the synthesis of other compounds, and its properties make it a valuable tool in the field of organic chemistry .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems to produce its effects. This is highly dependent on the specific compound and the system in which it is acting. For pharmaceutical compounds, this often involves interaction with specific proteins or other molecules in the body .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. These can include toxicity, flammability, and reactivity with other substances .

Future Directions

The future directions for research on a compound like this could include further studies to better understand its properties, development of synthesis methods, and exploration of its potential uses in various fields such as medicine or materials science .

properties

IUPAC Name

6-O-benzyl 3-O-ethyl 2-amino-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-2-23-17(21)15-13-8-9-20(10-14(13)25-16(15)19)18(22)24-11-12-6-4-3-5-7-12/h3-7H,2,8-11,19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSHGRHDWNSSUTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90856715
Record name 6-Benzyl 3-ethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90856715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Benzyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate

CAS RN

1313712-37-6
Record name 6-Benzyl 3-ethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90856715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.